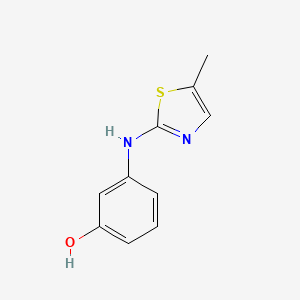

3-((5-Methylthiazol-2-yl)amino)phenol

Description

Properties

IUPAC Name |

3-[(5-methyl-1,3-thiazol-2-yl)amino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBIXXQQXGANHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216006-75-5 | |

| Record name | 3-((5-methylthiazol-2-yl)amino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylthiazol-2-yl)amino)phenol typically involves the reaction of 5-methylthiazole-2-amine with a phenolic compound under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylthiazol-2-yl)amino)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in organic solvents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole and phenol derivatives.

Scientific Research Applications

3-((5-Methylthiazol-2-yl)amino)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((5-Methylthiazol-2-yl)amino)phenol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.

Comparison with Similar Compounds

5-(((E)-4-(Dimethylamino)benzylidene)amino)-2-((E)-(5-methylthiazol-2-yl)diazenyl)phenol (LH)

- Structure : Differs by the addition of a Schiff base (-N=CH-) and azo (-N=N-) group, introducing conjugation and planar geometry.

- Activity: Exhibits enhanced antimicrobial activity (against E. coli and Streptococcus) compared to 3-((5-Methylthiazol-2-yl)amino)phenol, attributed to increased electron delocalization and metal-chelation capabilities in its Fe(II), Co(III), and Ni(II) complexes .

- Synthesis: Prepared via condensation of 2-amino-5-methylthiazole, 3-aminophenol, and 4-(dimethylamino)benzaldehyde, highlighting the versatility of Schiff base reactions .

1-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)-3-(3-(methylthio)phenyl)urea (3c)

- Structure: Replaces the phenol group with a urea linker and introduces a 4-bromophenyl substituent on the thiazole.

- Activity : Acts as a SIRT2 inhibitor, with a half-maximal inhibitory concentration (IC50) in the micromolar range. The bromine atom enhances lipophilicity and target affinity compared to the parent compound .

- Synthesis : Formed via reaction of 4-(4-bromophenyl)-5-methylthiazol-2-amine with 3-(methylthio)phenyl isocyanate, demonstrating urea-based coupling strategies .

PKZ18 (Anti-Biofilm Agent)

- Structure : Incorporates a bicyclo[2.2.1]heptane-carboxylic acid group linked via a carbamoyl bridge to the 5-methylthiazole.

- Activity: Inhibits biofilm growth in Staphylococcus aureus by targeting T-box regulatory elements, a mechanism distinct from the antimicrobial activity of this compound .

- Synthesis: Utilizes carbamoyl coupling, contrasting with the simpler amino linkage in the parent compound .

Spectral and Analytical Data

- 13C NMR: this compound exhibits peaks at δ 156–160 ppm (thiazole C2) and δ 115–125 ppm (phenolic carbons). In contrast, compound 3c shows additional signals at δ 131–134 ppm (bromophenyl carbons) .

- HRMS : PKZ18 derivatives confirm molecular weights >500 Da, reflecting their larger bicyclic frameworks .

Key Research Findings

Biological Activity

3-((5-Methylthiazol-2-yl)amino)phenol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound features a thiazole ring and a phenolic group, which contribute to its unique chemical reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity, leading to cell death .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed effects suggest that it may serve as a potential therapeutic agent for fungal infections .

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that modifications in its structure can enhance cytotoxicity against various cancer cell lines, including those derived from human glioblastoma and melanoma . The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole or phenolic rings can significantly influence its potency.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, several analogs of this compound were synthesized and tested against different cancer cell lines:

- Cell Lines Tested : HCT-116, HepG2, HT-29

- Notable Findings : Certain derivatives exhibited an IC50 value less than that of standard drugs like doxorubicin, indicating enhanced anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, causing structural damage.

- Reactive Oxygen Species (ROS) : Its antioxidant properties may lead to increased ROS production in cancer cells, promoting apoptosis .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-((5-Methylthiazol-2-yl)amino)phenol, and how can reaction conditions be optimized to improve yield?

- Methodology : A common approach involves coupling 5-methylthiazol-2-amine with a substituted phenol derivative under nucleophilic aromatic substitution conditions. For example, refluxing equimolar amounts of 5-methylthiazol-2-amine and 3-aminophenol in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Optimization can involve varying solvent polarity, temperature, and catalyst (e.g., CuI for Ullmann-type couplings).

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR or X-ray data?

- Methodology : Use complementary techniques:

- X-ray crystallography : Employ SHELXTL or similar software for structure refinement, ensuring hydrogen-bonding interactions (e.g., N–H⋯O) are modeled correctly .

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the thiazole and phenol moieties. For example, the NH proton typically appears as a broad singlet at δ 9–10 ppm .

- IR : Confirm hydrogen bonding via O–H and N–H stretches (3200–3500 cm⁻¹) .

Q. What analytical techniques are suitable for assessing purity, and how can interference from byproducts be minimized?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity. For trace byproducts, use LC-MS with electrospray ionization to identify molecular ions. Calibrate against synthesized standards .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties or binding interactions of this compound?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra (e.g., λ_max ~300 nm for π→π* transitions) .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize the ligand with GAFF2 force fields and validate docking poses via MD simulations .

Q. What strategies resolve contradictions between spectral data and crystallographic results during structure validation?

- Methodology : Cross-validate using:

- Torsion angles : Compare calculated (DFT) and experimental (X-ray) dihedral angles for the thiazole-phenol linkage. Discrepancies >5° may indicate conformational flexibility .

- Hydrogen bonding : Analyze XRD-derived hydrogen-bond distances (e.g., O–H⋯N ≈ 2.6 Å) against IR/NMR data .

- Thermal ellipsoids : Use anisotropic displacement parameters in SHELXL to assess positional disorder .

Q. How can the reactivity of the phenol group be exploited for functionalization without degrading the thiazole ring?

- Methodology : Protect the phenol as a methyl ether (e.g., using MeI/K₂CO₃ in acetone) before introducing substituents. Post-functionalization, deprotect with BBr₃ in CH₂Cl₂ at −78°C to regenerate the hydroxyl group. Monitor via TLC to avoid over-alkylation .

Q. What experimental designs are optimal for studying tautomerism or pH-dependent behavior in this compound?

- Methodology : Conduct pH-dependent NMR (D₂O/DMSO-d₆, pH 2–12) to track proton exchange between the phenol (–OH) and thiazole (–NH). Use UV-Vis titration (e.g., shifts in λ_max at pH 7–10) to determine pKa values. Pair with DFT calculations to model tautomeric equilibria .

Data Analysis and Validation

Q. How should researchers handle conflicting solubility data across different solvent systems?

- Methodology : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Use Hansen solubility parameters to correlate results. For example, poor solubility in hexane (δ ~14 MPa¹/²) vs. high solubility in DMSO (δ ~26 MPa¹/²) .

Q. What statistical approaches are recommended for reproducibility in kinetic studies of degradation or catalysis?

- Methodology : Apply error propagation models (e.g., Monte Carlo simulations) to rate constants derived from UV-Vis kinetics. Use ANOVA to compare triplicate runs, ensuring RSD <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.